molecular formula C9H11N3O B14904737 1-Methyl-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one

1-Methyl-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one

Cat. No.: B14904737
M. Wt: 177.20 g/mol
InChI Key: RWZSBVNLEAVQHQ-UHFFFAOYSA-N
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Description

1-Methyl-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one is a heterocyclic compound that belongs to the class of diazepines. This compound is characterized by a fused ring system that includes a pyridine ring and a diazepine ring. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a suitable amine, followed by cyclization to form the diazepine ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-methyl-3,4-dihydro-2H-pyrido[2,3-e][1,4]diazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-12-6-5-11-9(13)7-3-2-4-10-8(7)12/h2-4H,5-6H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZSBVNLEAVQHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC(=O)C2=C1N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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